Fluoro(trimethyl)stannane
CAS No.: 420-60-0
Cat. No.: VC3934847
Molecular Formula: C3H9FSn
Molecular Weight: 182.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 420-60-0 |
---|---|
Molecular Formula | C3H9FSn |
Molecular Weight | 182.81 g/mol |
IUPAC Name | fluoro(trimethyl)stannane |
Standard InChI | InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1 |
Standard InChI Key | YYPUUFWMUHDIRL-UHFFFAOYSA-M |
SMILES | C[Sn](C)(C)F |
Canonical SMILES | C[Sn](C)(C)F |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
Fluoro(trimethyl)stannane adopts a tetrahedral geometry around the tin center, with three methyl groups and one fluorine atom occupying the coordination sites. The Sn–F bond length, typically shorter than Sn–Cl or Sn–Br bonds, measures approximately 1.98 Å, reflecting the high electronegativity of fluorine. This bond polarization enhances the compound’s susceptibility to nucleophilic substitution, particularly in the presence of Lewis acids.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃H₉FSn |
Molecular Weight | 182.81 g/mol |
CAS Registry Number | 420-60-0 |
InChI Key | YYPUUFWMUHDIRL-UHFFFAOYSA-M |
Canonical SMILES | CSn(C)F |
The compound’s stability under anhydrous conditions contrasts with its reactivity in protic environments, where hydrolysis generates trimethyltin hydroxide and hydrogen fluoride.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:
-
¹H NMR: Methyl protons resonate at δ 0.8–1.2 ppm, shielded by the tin atom’s inductive effects.
-
¹¹⁹Sn NMR: A singlet appears near δ −200 ppm, indicative of the tetracoordinated tin center.
-
¹⁹F NMR: The fluorine signal emerges at δ 250–300 ppm, consistent with fluorine’s strong deshielding in organotin fluorides.
Infrared spectroscopy reveals a Sn–F stretching vibration at 550–600 cm⁻¹, distinguishable from other tin halides by its higher wavenumber due to increased bond strength.
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves the metathesis of trimethyltin chloride (Me₃SnCl) with potassium fluoride (KF) in anhydrous tetrahydrofuran (THF):
This reaction proceeds at 0–5°C to minimize side reactions, yielding fluoro(trimethyl)stannane in 75–85% purity. Purification via vacuum distillation (40–50°C at 0.1 mmHg) removes residual KCl and unreacted starting materials.
Industrial Production
Scaled-up synthesis employs continuous-flow reactors to enhance heat transfer and reaction homogeneity. Excess KF (1.5–2.0 equiv) ensures complete conversion of Me₃SnCl, while in-line filtration systems eliminate KCl byproducts. Industrial batches achieve >95% purity, meeting pharmaceutical-grade specifications.
Reactivity and Mechanistic Pathways
Nucleophilic Fluorination
Fluoro(trimethyl)stannane acts as a fluoride donor in cross-coupling reactions. For example, in the presence of palladium catalysts, it transfers fluorine to aryl halides:
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with Me₃SnF and reductive elimination to yield the aryl fluoride.
Radical-Mediated Processes
Under UV irradiation, the Sn–F bond undergoes homolytic cleavage to generate trimethyltin and fluorine radicals. These species initiate chain reactions in polymer grafting, where fluorine radicals abstract hydrogen from hydrocarbon backbones, forming reactive sites for monomer addition.
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The compound’s ability to introduce fluorine into heterocyclic scaffolds has been exploited in antipsychotic drug synthesis. For instance, fluorination of pyridine derivatives at the 3-position enhances blood-brain barrier permeability, a critical factor in central nervous system-targeted therapies.
Polymer Stabilization
Incorporating Me₃SnF into polyvinyl chloride (PVC) at 0.1–0.5 wt% scavenges HCl generated during thermal degradation, preventing autocatalytic decomposition. This application leverages the compound’s dual functionality as both a Lewis acid (Sn center) and base (F⁻).
Table 2: Performance in PVC Stabilization
Additive Concentration (wt%) | HCl Scavenging Efficiency (%) |
---|---|
0.1 | 62 |
0.3 | 89 |
0.5 | 94 |
Emerging Research Directions
Catalytic Asymmetric Fluorination
Recent studies explore chiral phosphine ligands to induce enantioselectivity in Me₃SnF-mediated fluorinations. Preliminary results with binaphthyl-derived ligands show 65–78% ee in α-fluorinated carbonyl compounds, though catalyst turnover remains limited to <100 cycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume